

Introduction: The Structural Significance of 3-Chloroisonicotinaldehyde

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Compound of Interest

Compound Name: 3-Chloroisonicotinaldehyde

Cat. No.: B1350383

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3-Chloroisonicotinaldehyde is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a versatile building block, its precise structure and purity are paramount for the successful synthesis of more complex target molecules, including pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such organic compounds in solution.^{[1][2]} This guide focuses on the ^1H NMR spectrum, providing the foundational knowledge to predict, acquire, and interpret the spectral data with confidence.

Theoretical Analysis and Spectral Prediction

The ^1H NMR spectrum is dictated by the unique electronic environment of each proton in the molecule.^{[3][4]} For **3-chloroisonicotinaldehyde**, the spectrum is defined by the interplay of the pyridine nitrogen, the electron-withdrawing aldehyde group, and the inductive and mesomeric effects of the chlorine substituent.

Molecular Structure and Proton Environments

The molecule contains three distinct aromatic protons (labeled H-2, H-5, and H-6) and one aldehyde proton (H-formyl).

- H-2: Positioned between the electronegative pyridine nitrogen and the chlorine atom, this proton is expected to be significantly deshielded and appear far downfield.

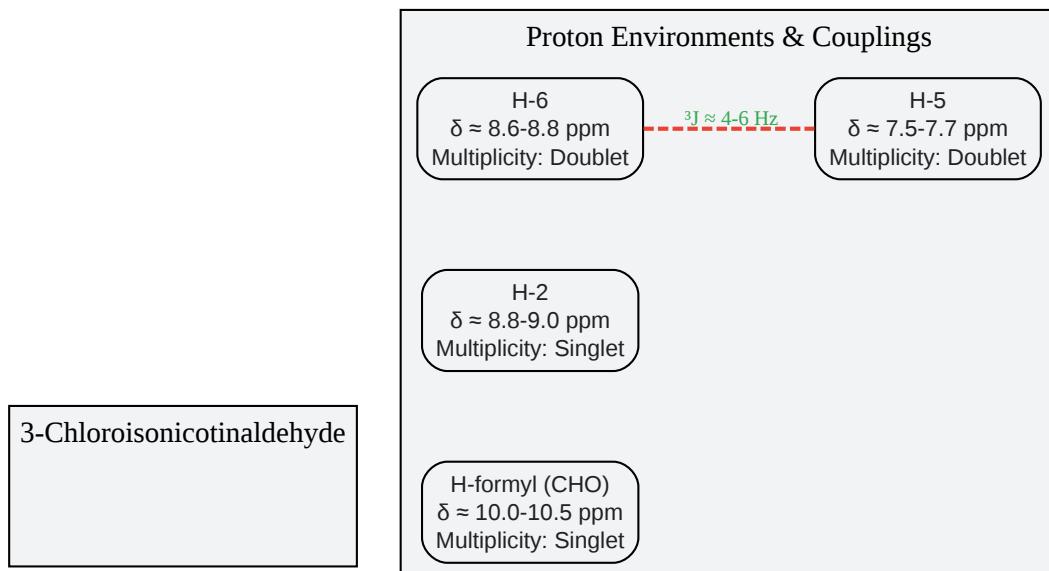
- H-6: Ortho to the pyridine nitrogen, this proton will also be deshielded. It is adjacent to H-5, which will lead to spin-spin coupling.
- H-5: While influenced by the nitrogen, it is further removed than H-2 and H-6. It is ortho to H-6, resulting in a distinct coupling pattern.
- H-formyl (-CHO): The proton on the aldehyde carbon is highly deshielded due to the strong anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. [5][6] It will appear as a singlet at a very low field, typically in the 9-10 ppm range.[7]

Predicted Chemical Shifts and Coupling Constants

The chemical shift (δ) indicates the electronic environment, while the coupling constant (J) reveals the connectivity between neighboring protons.[1][8]

- Aldehyde Proton (H-formyl): Expected to be a singlet (s) around δ 10.0 - 10.5 ppm.
- H-2: Due to the adjacent nitrogen and chlorine, this proton is predicted to be the most downfield of the aromatic protons, appearing as a singlet (s) around δ 8.8 - 9.0 ppm. Any coupling to H-5 (4 J, para-coupling) or H-6 (4 J, meta-coupling) would be very small (<1 Hz) and may not be resolved.
- H-6: Deshielded by the adjacent nitrogen. It is coupled to H-5 (3 J, ortho-coupling). This signal is expected to be a doublet (d) around δ 8.6 - 8.8 ppm.
- H-5: Coupled to H-6 (3 J, ortho-coupling), this proton will also appear as a doublet (d) and is expected to be the most upfield of the aromatic signals, around δ 7.5 - 7.7 ppm. The ortho coupling constant (3 JH5-H6) in pyridine rings is typically in the range of 4-6 Hz.

The logical relationship between the molecular structure and the predicted proton signals is visualized in the diagram below.



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